Journal Name:Current Nanoscience
Journal ISSN:1573-4137
IF:1.513
Journal Website:http://benthamscience.com/journal/index.php?journalID=cnano
Year of Origin:2005
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:64
Publishing Cycle:Quarterly
OA or Not:Not
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-06-27 , DOI:
10.1021/acsaelm.3c00544
Bismuth selenide (Bi2Se3), a layered semiconductor, has attracted a great deal of attention as a thermoelectric material as well as a potential topological insulator. Here, we present a work showing that Bi2Se3 can also be used for making memristive devices capable of directly processing analog video signals. In this work, Bi2Se3 memristors are produced by multiplexing rubbing-induced site-selective growth, which potentially enables scalable implementation of such memristor arrays for constructing large-scale neuromorphic systems. The fabricated Bi2Se3 memristors exhibit prominent memristive switching characteristics under the application of time-sequential voltage pulses. Especially, such a Bi2Se3 memristor exhibits a reliable dependence of memristive responses on the duty cycle of programming pulses, fast recovery behavior from a dynamically modulated state, and a large drive current. These properties could be employed for extracting spatiotemporal information from analogue signals and realizing practical neuromorphic sensory functions. Our additional tests strongly imply that the memristive output of a Bi2Se3 memristor in response to analogue video scanline signals could be implemented to construct future hardware-based computer vision systems capable of rapidly acquiring graphic information and directly actuating robotic systems with minimal data transmission and energy consumption. Finally, we attribute the observed memristive characteristics to field-mediated drift and diffusion of the selenium vacancies in the Bi2Se3 layers. The simulated memristive response based on this hypothesis model is consistent with the experimental result. This work provides a potentially upscalable device solution to realize memristor-based neuromorphic sensory or edge computing systems.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-17 , DOI:
10.1021/acsaelm.3c00451
Carbonization of epoxy resin under high voltage discharge or exposure to high temperatures results in insulation failure. Herein, multiscale spherical boron nitride (SBN) epoxy resin is developed with improved anticarbonization properties. The thermal conductivity, thermostability, dielectric performances, volume resistivity, breakdown strength, and flame retardancy of the epoxy-SBN composites were studied. The thermal conductivity, thermostability, volume resistivity, and breakdown strength of epoxy-SBN composites are higher than that of pure resin, with a ratio of high thermal conductivity of 24 and a volume resistivity of ∼10. The AC breakdown voltage of the epoxy-30SBN composites was as high as 29.96 kV/mm. In addition, epoxy-30SBN composites possess minimal carbonization surface area under high-voltage discharge. Increased thermal conductivity, lower mass loss rate, high flame resistance, and inhibited charge carrier migration contribute to the improved carbonization resistance of the arc. Densified SBN networks in epoxy resin act as a dense barrier to achieve anticarbonization under high voltage stress or high-temperature exposure. Therefore, epoxy-SBN composites are promising candidates for application in next-generation high-voltage devices to ensure electrical safety.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-15 , DOI:
10.1021/acsaelm.3c00366
Future generation technologies demand high efficiency photodetectors to enable sensing and switching devices for ultrafast communication and machine vision. This requires direct-band gap materials with high photosensitivity, high detectivity, and high quantum efficiency. Monolayered two-dimensional-semiconductor-based photodetectors are the most promising materials for such applications, although experimental realization has been limited due to the unavailability of a high-quality sample. In the current paper, we report about a WS2-based photodetector having a sensitivity of 290 A W–1 upon 405 nm excitation and an incident power density as low as 0.06 mW/cm2. The fabricated device shows a detectivity of 52 × 1014 with an external quantum efficiency of 89 × 103 %. The observed superior photoresponse parameters of the CVD-grown WS2-based photodetector as compared to Si-detectors establish its capability to replace the Si-photodetectors with monolayered ultrathin device having superior performance parameters.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-06-18 , DOI:
10.1021/acsaelm.3c00433
A simple and facile solution phase synthesis of large-scale, micro-to-nanometer sized bismuth triiodide (BiI3) single crystalline hexagonal plates is reported. It is demonstrated that under optimized conditions the reactions result in dominant exposed (001) facets. Because of the large size, high surface-to-volume ratio, and thickness, BiI3 nanoplatelets are attractive as visible light photodetectors. At 1 V bias, the photoresponsivity is 0.87 A W–1; the specific detectivity is 4.8 × 1012 jones with a response rise time of 1 s and a fall time of 0.97 s. The Kelvin probe force microscope images revealed that the surface potential difference across the junction was 42.5 mV, which is attributed to the work function difference between the sample and substrate. The results of this study indicate that single hexagonal platelets of BiI3 are very promising for visible light photodetector applications.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsaelm.3c00528
Direct deposition of high-dielectric-constant oxides on high-mobility semiconductors with low trap densities is the key to high-performance metal–oxide–semiconductor (MOS) devices. Atomic layer deposition (ALD) has been employed in precise thin oxide depositions with relatively low temperatures in the semiconductor device fabrication industry. Herein, we compare the electronic structures of nanometer-thick ALD-Y2O3 on freshly grown GaAs(001)–4 × 6 without and with ultrahigh vacuum (UHV) annealing to 600 °C. In situ X-ray photoelectron spectroscopy (XPS) and in situ synchrotron radiation photoelectron spectroscopy (SRPES) with the best surface sensitivity were utilized to study the samples, whose pristine conditions were preserved under UHV between the growth and the characterization. In the Y2O3 film, the surface Y–OH bonding and the pure As atoms resulting from the ALD process were completely removed with UHV annealing. Additionally, no O deficiency was detected in the resolution limit of XPS, indicating the intactness of the O–Y bonding. The UHV annealing has reduced traps in the Y2O3 film, leading to smaller frequency dispersions in the measured capacitance–voltage (C–V) curves of the MOS capacitors (MOSCAPs). At the same time, the enriched Ga–O–Y bonds effectively passivated the GaAs surface and strongly stabilized the Y2O3/GaAs interface, resulting in lower interfacial trap density (Dit) values from (2–3) × 1012 eV–1cm–2 to (0.7–2) × 1012 eV–1cm–2 and maintaining the high-temperature stability. We have elucidated the effects of UHV annealing on the interfacial chemistry and the thin oxide film of the ALD-Y2O3/GaAs(001)–4 × 6 in an atomic scale, and have correlated the electronic characteristics of the heterostructure with the electrical properties of the MOSCAPs.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-06-23 , DOI:
10.1021/acsaelm.3c00317
Herein, we present a straightforward and cost-effective procedure for producing conductive diamond tubes on the surface of porous carbon nanotube hollow fibers using successive 10-pulsed laser annealing shots and 6 h of hot filament chemical vapor deposition techniques. Room-temperature Raman and X-ray diffraction spectra reveal the signature T2g peaks near 1332.4 cm–1 and 111 planes of diamonds near 43.9°, respectively. A low turn-on field (ETO) ∼1.85 V/μm@1 μA/cm2 and a threshold field (ETH) ∼2.54 V/μm@10 μA/cm2 were observed for the tubular diamond structures. The field enhancement factor (β) was calculated at 3594 and highly stable field emission current stability was observed over a long period of 4 h. For the first time, a good insight into the field emission results of the diamond is established with the structural, electronic properties, and the work function (φ) ∼4.84 eV analysis conducted by the density functional theory simulation. Finite electronic states at the Fermi level are observed beyond a band gap, and it demonstrates the wide-band gap (4.4 eV) semiconducting nature of the diamond. The Bader charge analysis and maximum entropy method pattern revealed the negative electron affinity of the diamond, and it is responsible for the emission of electrons from the conduction band of the diamond. Besides, the accumulation of charge carriers, which contributes to the electric field emission, takes place due to the weak π bonds of carbon atoms. The low turn-on field, the high field enhancement factor, and the good field emission current stability of tubular diamond offer great prospects for future efficient and low-cost field emission devices.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-06-30 , DOI:
10.1021/acsaelm.3c00391
Topological spin textures have drawn intense attention due to interesting fundamental physics and possible application in non-volatile information carriers as well as logic gate devices. Here, in a specially designed race track that consists of three narrow nanotracks connected to a wide nanotrack, we investigate the role of geometry in domain wall (DW) pair to skyrmion conversion using micromagnetic simulation. In particular, tunable DW to skyrmion or fractional skyrmion conversion is achieved for a selected material parameter with a separation length of 10 or 30 nm (or combination of both) between the narrow nanochannels. By suitably varying the spacing between the narrow nanotracks symmetrically and asymmetrically, we control the dynamics of skyrmions and fractional skyrmions along with the trajectory. Interestingly, if the separation length between the top and middle (or middle and bottom) nanochannel is 30 nm, a fractional skyrmion is formed. The DW pair to skyrmion conversion time depends on the separation between the narrow nanochannels, e.g., for 10 nm separation, the conversion time of DW pair to skyrmion from the top nanochannel is ∼0.3 ns, and the same for the 30 nm separation is ∼2 ns. Analysis of the topological number of spin texture suggests the creation of two skyrmions in the case of 10 nm separation between the narrow nanochannels, whereas for 30 nm separation, a skyrmion and a fractional skyrmion are formed. Furthermore, the analysis of total energy and other energy terms shows a non-monotonic variation during the conversion of DW to skyrmion at the junction. Finally, the increase or decrease in the total energy value depends on the formation of skyrmions or fractional skyrmions. Thus, we infer that the enforced geometrical constraints and the interplay of various energies play a crucial role in controlling the topology and skyrmion formation. Based on these findings, we believe that a skyrmion racetrack made up of three nanochannels will help achieve efficient controllable skyrmion dynamics, which may have application potential in magnetic memory operations.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-06-28 , DOI:
10.1021/acsaelm.3c00447
Electrophoretic deposition (EPD) using aqueous dispersions has been widely utilized to incorporate nanomaterials into fiber-reinforced composites to modify interfacial properties and introduce multifunctionality. The use of direct current EPD (DC EPD) allows deposition at a higher rate and with lower energy consumption but has limited ability to modify the intra-bundle regions of fabric substrates due to the side effects caused by vigorous water electrolysis, including gas evolution and high pH gradients that can destabilize the dispersion. Alternating current EPD (AC EPD), with sufficiently high frequency, is capable of suppressing the water electrolysis and altering the film formation mechanisms and morphology within the reinforcing fabric. In this research, an asymmetric triangular AC waveform with a zero net DC component is applied to EPD to achieve unique carbon nanotube (CNT) structures by controlling the thickness and distribution within the fabric structure. Distinctly different CNT morphologies are created by AC and DC EPD. The influence of porous electrodes on deposition kinetics and electrical conductivity is also investigated as the open pores provide the paths to dissipate evolved gas. The in-plane and through-thickness electrical conductivities of hierarchically structured CNT/glass/epoxy composite laminates are strongly affected by the as-deposited CNT morphology, as the CNTs are the only conductive constituent in the multiscale composite. AC EPD results in substantially increased CNT integration within the intra-bundle regions of the fibers. Multiscale composites fabricated by AC EPD combined with porous electrodes exhibit up to a 2300-fold increase in through-thickness electrical conductivity, while providing similar in-plane conductivity to DC EPD. The capability of tailoring the microstructure and through-thickness physical properties makes the multiscale nanocomposites fabricated by AC EPD promising for multifunctional applications such as anisotropic heat dissipation, de-icing, lightning strike protection, and in situ sensing of strain and damage.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-10 , DOI:
10.1021/acsaelm.3c00613
Measurement and optimization of interface states in metal oxide semiconductors are the premise of building high-performance and high-reliability field-effect transistors (FETs). Although FETs built on semiconducting carbon nanotube (CNT) films have been demonstrated as promising devices for many applications, including integrated circuits (ICs), thin-film electronics, and biosensors, systemic research on the interface state of CNT film FETs, including accurate measurement and optimization schemes, is lacking. In this work, we fabricate MOS capacitors with an area of 400 μm2 on a CNT network film with a Y2O3 gate dielectric and carry out admittance measurements to investigate electrically active traps near the Y2O3/CNT interface. Through the conductance method and high-low frequency method, we extract the energy-dependent interface trap density (Dit) and border trap density (Nbt) of CNT MOS FETs based on the measured admittance dataset. Postdeposition annealing (PDA) processes with different gases at 300 °C show the ability to lower the Dit and Nbt of the Y2O3/CNT interface and then improve the performance of CNT film FETs.
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-06-15 , DOI:
10.1021/acsaelm.3c00039
Elastomer-based piezoresistive sensors are an impactful and promising means of monitoring biological motion, tracking biosignals, and measuring the mechanical collision of physical stimuli in robots or machines. Piezoresistive behavior is generally realized when conductivity is imparted to elastomers, which results in resistivity changes by an external force that induces elastic deformations. Piezoresistive behavior of an elastomer can be achieved by mixing or coating the elastomer with a conductive material, thereby forming a composite structure. In this review, the conductive and elastic components that may determine the performance of a sensor are introduced. Conductive materials are classified into metal fillers, carbon allotropes, and hybrid materials, while elastic structures are classified into nonperiodic/periodic, hierarchical, and textile-based formations. Then, this comprehensive review focuses on textile-based structures for flexible applications, emerging challenges, potential strategies, and finally, the proposed hybrid mechanisms.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.20 | 33 | Science Citation Index Expanded | Not |
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